1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride

Description

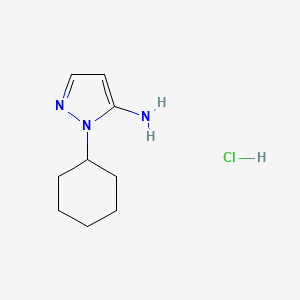

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c10-9-6-7-11-12(9)8-4-2-1-3-5-8;/h6-8H,1-5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJQZDLOSVZUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32016-37-8 | |

| Record name | 1-cyclohexyl-1H-pyrazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of cyclohexylamine with a suitable pyrazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the product. The final compound is usually obtained in a powdered form and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares 1-cyclohexyl-1H-pyrazol-5-amine hydrochloride with three structurally related pyrazole-based hydrochlorides, focusing on molecular properties, substituent positions, and commercial availability.

Key Observations:

Structural Variations: Substituent Position: The target compound’s 5-amino group distinguishes it from 5-cyclohexyl-1H-pyrazol-3-ylamine hydrochloride (3-amino group) . Positional isomers often exhibit differences in reactivity, solubility, and biological activity due to steric and electronic effects. Substituent Type: Replacing the cyclohexyl group with a cyclopropylethyl group (as in ) reduces molar mass (187.67 vs.

Synthetic Relevance :

- Pyrazole derivatives are frequently synthesized via cyclocondensation reactions of hydrazines with diketones or via functionalization of pre-formed pyrazole rings (e.g., amination, alkylation) . The hydrochloride salt form enhances stability and solubility for storage and reaction handling.

Biological Activity

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a pyrazole ring substituted with a cyclohexyl group. Its molecular formula is with a molecular weight of approximately 201.68 g/mol. The presence of the pyrazole moiety is significant as it contributes to the compound's biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition: Pyrazole derivatives are known to act as enzyme inhibitors, potentially affecting pathways related to inflammation and cancer progression.

- Receptor Modulation: The compound may modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

- Anti-inflammatory Activity: Similar pyrazole compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Properties: Studies on related pyrazole derivatives suggest potential cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

- Antiviral Potential: Some pyrazole derivatives have shown efficacy against viruses, indicating that this compound may also possess antiviral properties.

Research Findings

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound. Below are key findings from relevant research:

| Study | Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|---|

| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxic | 3.25 | Hep-2 |

| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Antitumor | 26 | A549 |

| Zheng et al. (2022) | New class of pyrazole derivatives | Apoptosis induction | 0.28 | A549 |

These studies demonstrate the potential of pyrazole derivatives in targeting cancer cell lines, suggesting that this compound may exhibit similar activities.

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyrazole derivatives, compounds similar to this compound were tested against MCF7 and A549 cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 20 to 50 µM, highlighting their potential as anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, where compounds were assessed for their ability to inhibit COX enzymes. The results suggested that certain derivatives could reduce inflammation markers significantly, indicating a promising avenue for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-cyclohexyl-1H-pyrazol-5-amine hydrochloride be optimized for reproducibility in academic settings?

- Methodological Answer : The synthesis typically involves cyclization of a precursor (e.g., 3-amino-1-cyclohexyl-1H-pyrazole) with hydrochloric acid under mild conditions. Optimize yield by:

- Solvent Selection : Use ethanol or water for better solubility of intermediates .

- Temperature Control : Gentle heating (40–60°C) prevents decomposition of the amine group .

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

- Example Protocol :

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| Cyclization | HCl in ethanol, 50°C, 4h | Salt formation | 70–85% |

| Isolation | Cooling to 0°C | Precipitate product | — |

| Purification | Ethanol recrystallization | Remove unreacted precursors | 95% purity |

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and pyrazole NH₂ (δ 5.5–6.5 ppm) .

- ¹³C NMR : Confirm cyclohexyl carbons (δ 20–35 ppm) and pyrazole ring carbons (δ 100–150 ppm).

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peak at m/z 196.1 (free base) or 232.6 (hydrochloride) .

- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., NADH oxidation for dehydrogenase inhibition).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

- Positive Controls : Compare with known inhibitors (e.g., pyrazole-3-carboxylic acid derivatives) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Salt Form vs. Free Base : Compare activity of hydrochloride salt and free base using parallel assays .

- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Experimental Variability : Standardize assay conditions (pH, temperature, solvent) across labs .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., cyclooxygenase).

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties .

Q. How can the hygroscopic nature of this compound be managed in long-term stability studies?

- Methodological Answer :

| Time (months) | Condition | Purity (%) | Method |

|---|---|---|---|

| 0 | Initial | 99.5 | HPLC |

| 6 | 25°C, 60% RH | 97.2 | HPLC |

| 12 | 4°C, dry | 99.1 | HPLC |

Q. What experimental design principles apply to optimizing reaction parameters for novel pyrazole derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, solvent ratio, catalyst).

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) .

- Case Study :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 30–70°C | 50°C |

| HCl Concentration | 1–3 M | 2 M |

| Reaction Time | 2–8 h | 5 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.